
N-Acetyl-N-methyl-D-leucine
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Description
N-Acetyl-N-methyl-D-leucine is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Biological Activity
N-Acetyl-N-methyl-D-leucine (NAMDL) is a derivative of leucine that has garnered interest for its potential biological activities, particularly in the context of neurological disorders. This article reviews the biological activity of NAMDL, focusing on its pharmacological effects, mechanisms of action, and therapeutic implications.
NAMDL is synthesized from L-leucine through acetylation, which modifies its pharmacokinetic properties. The compound can be biosynthesized via the enzyme leucine N-acetyltransferase (EC 2.3.1.66), which catalyzes the reaction between L-leucine and acetyl-CoA . This modification enhances its solubility and alters its interaction with biological membranes.
The biological activity of NAMDL is largely attributed to its interaction with various amino acid transporters. Research indicates that N-acetyl derivatives of leucine switch their uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1) . This shift in transport mechanism is crucial for understanding how NAMDL enters cells and exerts its effects.
2.1 Metabolic Pathways
The metabolism of NAMDL leads to the production of active metabolites that may mediate its effects. For instance, studies have shown that the pharmacokinetics of NAMDL's enantiomers differ significantly, suggesting that the metabolic products play a role in its therapeutic efficacy .
3.1 Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of NAMDL, particularly in models of traumatic brain injury (TBI). In experimental setups, NAMDL has been shown to improve motor and cognitive outcomes while reducing neuroinflammation and cortical cell death following TBI . The compound appears to enhance autophagic processes, which are critical for cellular homeostasis and the removal of damaged organelles .
3.2 Vestibular Compensation
In a comparative analysis involving unilateral vestibular neurectomy (UVN), NAMDL demonstrated significant effects on behavioral recovery . The treatment improved central compensation for postural symptoms, indicating its potential utility in vestibular disorders.
4. Clinical Implications
The therapeutic potential of NAMDL extends to various neurological conditions, including lysosomal storage disorders like Niemann-Pick disease type C (NPC) and GM2 gangliosidosis. Clinical trials are ongoing to assess the efficacy of NAMDL in these contexts . The l-enantiomer has been identified as the active form with neuroprotective properties, emphasizing the importance of stereochemistry in drug design.
5. Data Summary
The following table summarizes key findings related to the biological activity of this compound:
6. Conclusion
This compound represents a promising compound with diverse biological activities, particularly in neuroprotection and recovery from neurological injuries. Its ability to modulate transporter dynamics and enhance autophagic processes positions it as a candidate for further research and clinical application in treating various neurological disorders.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-Acetyl-N-methyl-D-leucine with high chiral purity?
- Methodological Answer : Synthesis should prioritize stereochemical control due to the D-configuration. A multi-step approach is typical:
Leucine Methylation : React L-leucine with methylating agents (e.g., methyl iodide) under alkaline conditions to yield N-methyl-D-leucine.
Acetylation : Use acetyl chloride or acetic anhydride in anhydrous conditions to acetylate the N-methyl group.
Purification : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or recrystallization to isolate the enantiomerically pure product .
Key Considerations : Monitor reaction intermediates via NMR (e.g., 1H and 13C) to confirm structural integrity and optical rotation measurements to verify enantiomeric excess .
Q. How can researchers characterize this compound’s physicochemical properties for reproducibility?
- Methodological Answer : Use a combination of analytical techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical C9H17NO3, MW 203.24) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Assign peaks for acetyl (δ∼2.0 ppm) and methyl groups (δ∼1.4 ppm) to validate substitution patterns .
- Circular Dichroism (CD) : Assess optical activity to ensure retention of D-configuration .
- Melting Point Analysis : Compare observed values with literature to detect impurities .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation. Store at 2–8°C in a desiccator to avoid hydrolysis .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How should researchers address contradictions in pharmacological data for this compound across studies?
- Methodological Answer : Contradictions may arise from:
- Stereochemical Variants : Verify enantiomeric purity (e.g., via chiral HPLC) to rule out L-isomer contamination .
- Experimental Models : Replicate studies in both in vitro (e.g., neuronal cell lines) and in vivo (e.g., rodent models) systems to assess translational relevance .
- Dosage Consistency : Standardize molar concentrations rather than mass-based dosing to account for molecular weight differences in analogs .
Q. What strategies resolve discrepancies between in vitro binding affinity and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration using LC-MS/MS .
- Metabolite Screening : Identify active/inactive metabolites via high-resolution mass spectrometry (HRMS) .
- Target Engagement Assays : Use isotopic labeling (e.g., 13C-N-methyl) to track target binding in live tissues via PET/MRI .
Q. How does stereochemistry influence this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Compare D- and L-isomer binding poses in target proteins (e.g., leucine transporters) using software like AutoDock Vina .
- Circular Dichroism (CD) Spectroscopy : Map conformational changes in proteins upon isomer-specific binding .
- Functional Assays : Test enantiomers in competitive inhibition studies (e.g., radioligand displacement assays) .
Q. What experimental designs optimize the study of this compound’s neuroprotective mechanisms?
- Methodological Answer :
- Hypothesis-Driven Workflow :
Q. Data Analysis and Reporting
Q. How can researchers ensure statistical robustness in studies involving this compound?
- Methodological Answer :
Properties
CAS No. |
824406-06-6 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-[acetyl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
PMLGUHPWWFBELQ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)C |
Origin of Product |
United States |
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